molecular formula C15H15ClN2O4S B12041973 Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate CAS No. 421580-82-7

Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B12041973
CAS No.: 421580-82-7
M. Wt: 354.8 g/mol
InChI Key: OBZGNRJGYLWTGW-UHFFFAOYSA-N
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Description

Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C₁₅H₁₅ClN₂O₄S and a molecular weight of 354.81 g/mol . It is an ethyl ester derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenoxyacetyl amino group, a design that is of significant interest in medicinal chemistry and chemical biology . Researchers value this compound and its structural analogs as valuable scaffolds for the development of new bioactive molecules. Scientific literature indicates that closely related ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivatives have been identified as potent small-molecule inducers of Oct3/4, a master transcription factor critical for maintaining pluripotency in stem cells . This suggests potential application in regenerative medicine research, particularly for the generation of induced pluripotent stem cells (iPSCs) through non-viral methods, thereby overcoming limitations associated with viral transduction . The mechanism of action for such compounds is an active area of investigation but is hypothesized to involve specific interactions within cellular signaling or transcriptional networks to enforce the expression of pluripotency genes . As a high-purity screening compound, it serves as a critical intermediate for chemical expansion efforts aimed at discovering new derivatives with enhanced biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

421580-82-7

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H15ClN2O4S/c1-3-21-14(20)13-9(2)23-15(18-13)17-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

OBZGNRJGYLWTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Thiazole Core Formation via Hantzsch Cyclization

The thiazole ring system is constructed using the Hantzsch thiazole synthesis , a classical method for assembling 1,3-thiazoles. Ethyl 2-chloroacetoacetate serves as the α-haloketone precursor, reacting with thiourea under reflux conditions to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate .

Reaction Conditions :

  • Solvent : Ethanol or isopropyl alcohol

  • Temperature : Reflux (78–85°C)

  • Time : 4–6 hours

  • Yield : ~85–90%

The regioselectivity of this reaction ensures the methyl group occupies position 4, while the ester group resides at position 5. Structural confirmation is achieved via 1H^1H NMR and LC-MS, with characteristic signals for the thiazole ring (δ 6.8–7.2 ppm) and ester carbonyl (C=OC=O stretch at 1720 cm1^{-1}) .

Amidation with (4-Chlorophenoxy)acetyl Chloride

The 2-amino group of the thiazole intermediate undergoes acylation with (4-chlorophenoxy)acetyl chloride to install the target substituent. This step employs Schotten-Baumann conditions to mitigate side reactions.

Procedure :

  • Dissolve ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.5 equiv) as a base.

  • Slowly introduce (4-chlorophenoxy)acetyl chloride (1.2 equiv) at 0°C.

  • Warm to room temperature and stir for 12 hours.

Workup :

  • Quench with ice water, extract with ethyl acetate, and dry over sodium sulfate.

  • Concentrate under reduced pressure and purify via recrystallization (acetone/hexane).

Yield : 75–80%
Purity : >98% (HPLC)

Critical analytical data includes the amide N–H stretch (3280 cm1^{-1}) and aromatic C–Cl vibration (1090 cm1^{-1}) in IR, alongside 13C^{13}C NMR signals for the (4-chlorophenoxy)acetyl group (δ 165.2 ppm for the carbonyl, δ 122–130 ppm for aromatic carbons) .

Alternative Route: One-Pot Cyclization-Acylation

To streamline synthesis, a one-pot approach combines thiazole formation and amidation. Thiourea is generated in situ from (4-chlorophenoxy)acetamide and carbon disulfide, followed by cyclization with ethyl 2-chloroacetoacetate.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (82–85%) .

Challenges :

  • Strict stoichiometric control to prevent over-acylation.

  • Requires excess triethylamine to trap HCl byproducts.

Purification and Salt Formation

The final compound is purified as its hydrochloride salt to enhance crystallinity and stability .

Procedure :

  • Dissolve crude product in acetone.

  • Add concentrated HCl dropwise at 0–5°C.

  • Filter the precipitate and wash with cold acetone.

Key Properties :

  • Melting Point : 204–210°C

  • Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol .

Comparative Analysis of Synthetic Routes

Method Steps Yield Purity Key Advantage
Hantzsch + Acylation275%>98%High regioselectivity
One-Pot Cyclization182%95%Process efficiency
Salt Recrystallization390%>99%Enhanced stability

Scalability and Industrial Considerations

Large-scale production ( >1 kg) necessitates:

  • Continuous Flow Reactors : To manage exothermic acylation .

  • Green Solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) .

  • Quality Control : In-line HPLC monitoring to ensure <1% impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

The compound ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 330201-61-1) is a positional isomer of the target compound, with the methyl and carboxylate groups swapped (methyl at position 4, carboxylate at position 5) . Despite sharing the same molecular formula (C₁₅H₁₅ClN₂O₄S), this isomer exhibits distinct properties:

  • Dipole Moments : The carboxylate group at position 5 may enhance solubility in polar solvents compared to the target compound’s carboxylate at position 4.
  • Crystallinity: Crystallographic data for similar thiazoles (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) show that substituent positions influence packing efficiency and melting points .
Table 1: Comparison of Positional Isomers
Property Target Compound (Position 4 carboxylate) Isomer (Position 5 carboxylate)
Molecular Weight 354.81 g/mol 354.81 g/mol
Substituent Positions Methyl (5), Carboxylate (4) Methyl (4), Carboxylate (5)
Synthetic Yield (Microwave) 85–90% Not reported

Thiazole Derivatives with Varied Substituents

(a) Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
  • Substituents: A 4-nitrophenyl group at position 2 and a 4-chlorophenoxy methyl group at position 4 .
  • Synthesis: Prepared via literature methods (Cho et al., 2010), yielding colorless crystals from ethanol .
(b) Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
  • Substituents: Benzylamino group at position 2 instead of the 4-chlorophenoxy acetyl group .
  • Impact : The benzyl group introduces steric bulk, which may reduce solubility but improve lipid membrane permeability.
Table 2: Substituent-Driven Property Comparison
Compound (CAS) Key Substituents Molecular Weight Notable Properties
Target Compound 4-Chlorophenoxy acetyl, Methyl (5) 354.81 High microwave synthesis yield
330201-61-1 Methyl (4), Carboxylate (5) 354.81 Positional isomerism effects
866136-39-2 Methylsulfanyl, Thioxo 368.85 Enhanced sulfur reactivity
918793-30-3 Trifluoromethyl, 2-Methylphenylamino 374.30 Fluorine-induced hydrophobicity

Biological Activity

Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and regenerative medicine. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H14_{14}ClN2_{2}O3_{3}S
  • Molecular Weight : 320.79 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results:

  • In vitro Studies :
    • MCF7 (Breast Cancer) : IC50_{50} = 12.50 µM
    • A549 (Lung Cancer) : IC50_{50} = 26 µM
    • HepG2 (Liver Cancer) : IC50_{50} = 14.31 µM

These findings suggest that the compound exhibits significant cytotoxic effects on multiple cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Notably, it has been reported to enhance the expression of Oct3/4, a transcription factor crucial for maintaining pluripotency in stem cells. This property could have implications for regenerative medicine and stem cell therapy .

Data Table: Biological Activity Summary

Cell Line IC50_{50} (µM) Activity Type
MCF712.50Anticancer
A54926.00Anticancer
HepG214.31Anticancer
ESCsN/APluripotency Induction

Case Study 1: Induction of Pluripotency

In a high-throughput screening campaign aimed at identifying small molecules that can induce pluripotency in somatic cells, this compound was identified as a lead compound. It demonstrated the ability to enforce Oct3/4 expression in embryonic stem cells (ESCs), suggesting its potential utility in regenerative medicine applications .

Case Study 2: Inhibition of Tumor Growth

A study conducted on various tumor models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism involved apoptosis induction in cancer cells and inhibition of tumor angiogenesis .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate?

Answer:
A common approach involves coupling a thiazole precursor with a substituted phenoxyacetyl chloride. For example:

  • React 2-amino-5-methyl-1,3-thiazole-4-carboxylate with (4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane or ethanol under reflux .
  • Purification typically involves recrystallization from ethanol-DMF mixtures to isolate the product .

Key Considerations:

  • Temperature control (20–25°C) minimizes side reactions .
  • Use of chloroacetyl chloride derivatives requires stoichiometric optimization to avoid over-acylation .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of the ethyl ester (δ ~1.3 ppm for CH3, ~4.3 ppm for CH2), thiazole protons (δ 6.5–7.5 ppm), and the 4-chlorophenoxy group (δ 7.2–7.4 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves the molecular geometry, including bond angles and dihedral angles of the thiazole and phenoxy moieties .
  • Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 399.07 for C16H16ClN2O4S) .

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

Answer:

  • Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Validation Steps:
    • Cross-check thermal displacement parameters (Ueq) for outliers using ORTEP-3 .
    • Apply Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···O) that may influence packing .
  • Case Study: In a related thiazole derivative, refining H-atom positions as riding models with fixed isotropic displacement parameters improved R-factor convergence from 0.08 to 0.05 .

Advanced: How does the substitution of chlorine vs. fluorine in the phenoxy group affect biological activity?

Answer:
Comparative studies of structurally similar compounds reveal:

SubstituentBioactivity TrendMechanism Insight
4-Cl Enhanced antiproliferative activity (IC50 ~5 µM)Increased lipophilicity improves membrane permeability .
4-F Higher solubility but reduced potency (IC50 ~15 µM)Electron-withdrawing effects weaken target binding .

Methodological Insight:

  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2, where the 4-Cl group forms halogen bonds with active-site residues .

Advanced: How should researchers address discrepancies in biological assay data for this compound?

Answer:

  • Data Triangulation:
    • Validate cytotoxicity results across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific artifacts .
    • Compare IC50 values with structurally analogous compounds (e.g., ethyl 2-(4-chlorobenzamido)thiazole derivatives) to identify outliers .
  • Experimental Controls:
    • Include a reference inhibitor (e.g., doxorubicin) to calibrate assay conditions .
    • Replicate dose-response curves in triplicate to assess statistical significance (p < 0.05) .

Advanced: What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

Answer:

  • ADMET Prediction:
    • Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier penetration .
    • ProTox-II predicts hepatotoxicity (Probability: 72%) due to the thiazole ring’s metabolic susceptibility .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess stability in aqueous and lipid bilayer environments, focusing on the ester group’s hydrolysis kinetics .

Basic: What are the critical parameters for optimizing recrystallization of this compound?

Answer:

  • Solvent Selection: Ethanol-DMF (3:1 v/v) achieves >90% recovery with minimal impurities .
  • Temperature Gradient: Slow cooling from 60°C to 4°C yields larger, higher-purity crystals .
  • Additives: Trace acetic acid (0.1% v/v) suppresses aggregation during nucleation .

Advanced: How does the methyl group at position 5 of the thiazole ring influence stability?

Answer:

  • Steric Effects: The methyl group reduces rotational freedom, stabilizing the thiazole ring conformation (confirmed by DFT calculations showing ΔG = −2.3 kcal/mol for the planar form) .
  • Oxidative Stability: Accelerated stability testing (40°C/75% RH) shows no degradation over 30 days, attributed to the methyl group’s electron-donating effect .

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